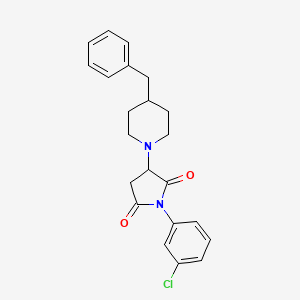
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mécanisme D'action
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and serotonin in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. This compound also acts as a weak monoamine oxidase inhibitor, which can further increase the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of dopamine and serotonin reuptake inhibitors on the central nervous system. However, this compound also has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound in the lab and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new dopamine and serotonin reuptake inhibitors based on the structure of this compound. These compounds could have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is the investigation of the long-term effects of this compound use on the central nervous system. This could help to better understand the potential risks and benefits of using this compound as a therapeutic agent. Overall, this compound has potential applications in scientific research and could lead to the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with pyrrolidinedione to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)15-20(22(25)27)24-11-9-17(10-12-24)13-16-5-2-1-3-6-16/h1-8,14,17,20H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLGPEHUHUIOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)


![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)

![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
